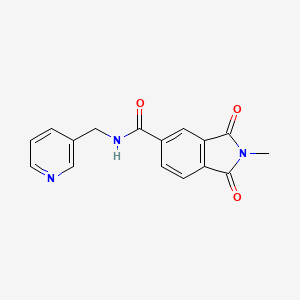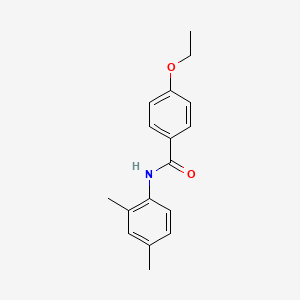
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide, also known as MDMA or ecstasy, is a synthetic drug that belongs to the amphetamine class. It was first synthesized in 1912 by a German pharmaceutical company, but it wasn't until the 1970s that it gained popularity as a recreational drug. MDMA is known for its psychoactive effects, including feelings of euphoria, increased sociability, and heightened sensory perception.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. This compound also binds to specific receptors in the brain, which can lead to the release of oxytocin, a hormone that is associated with social bonding.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, elevated body temperature, and dehydration. This compound can also cause damage to neurons in the brain, particularly those that produce serotonin. Long-term use of this compound can lead to memory problems, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using this compound in research is that it can reliably induce a state of altered consciousness, making it useful for studying the neural mechanisms of consciousness. However, the use of this compound in research is limited by ethical concerns and the potential for harm to research subjects.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide. One area of interest is the use of this compound-assisted psychotherapy for the treatment of other mental health conditions, such as anxiety and depression. Another area of research is the development of new drugs that mimic the therapeutic effects of this compound without the harmful side effects. Additionally, there is ongoing research into the long-term effects of this compound use and the potential for neuroregeneration.
In conclusion, this compound is a synthetic drug that has been the subject of extensive scientific research. While it has potential therapeutic benefits, it also has harmful effects on the body and brain. Further research is needed to fully understand the risks and benefits of this compound, as well as its potential for use in the treatment of mental health conditions.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide is synthesized from safrole, which is extracted from the root bark of the sassafras tree. The safrole is then converted to isosafrole, which is then reacted with hydrochloric acid to form this compound. The synthesis process is complex and requires specialized equipment and knowledge.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide has been the subject of numerous scientific studies, both in terms of its potential therapeutic benefits and its harmful effects. In recent years, there has been growing interest in the use of this compound-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD). Studies have shown that this compound can help patients process traumatic memories and reduce symptoms of PTSD.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(8-4-7-14-5-2-1-3-6-14)19-12-15-9-10-16-17(11-15)22-13-21-16/h1-3,5-6,9-11H,4,7-8,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQMEJLRHPYTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)

![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781507.png)



![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)

![2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)

![5-(ethylthio)-9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5781558.png)